PTK Inhibitory Activity: Complete Inactivity of the Target Compound Versus Active Dihydroxy Analog and Genistein
In a standardized in vitro PTK assay, 2,6-dimethoxyphenyl 2-furyl ketone (17b) showed no inhibitory activity at 5 μg/mL (NA), whereas its demethylated 2,6-dihydroxy analog 18b exhibited an IC₅₀ of 12.65 μM, comparable to the reference inhibitor genistein (IC₅₀ = 13.65 μM) [1]. The 2,3-dihydroxy analog 18a showed similar moderate activity (IC₅₀ = 13.23 μM), and the 3,4-dihydroxy analog 4a was markedly more potent (IC₅₀ = 4.66 μM), confirming that methoxy substitution at the 2- and 6-positions abolishes PTK inhibitory activity while the regioisomeric dihydroxy pattern restores it [1].
| Evidence Dimension | In vitro protein tyrosine kinase (PTK) inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | NA (not active at 5 μg/mL) |
| Comparator Or Baseline | 18b (2,6-dihydroxy analog): IC₅₀ = 12.65 μM; 18a (2,3-dihydroxy analog): IC₅₀ = 13.23 μM; 4a (3,4-dihydroxy analog): IC₅₀ = 4.66 μM; Genistein (reference): IC₅₀ = 13.65 μM |
| Quantified Difference | Activity difference: inactive vs IC₅₀ = 4.66–13.65 μM for comparators; ≥3- to >10-fold potency difference between target and active analogs |
| Conditions | In vitro PTK assay using reported protocol; values are means of three independent experiments; NA defined as no inhibition at 5 μg/mL screening concentration |
Why This Matters
This inactivity is valuable for researchers needing a matched negative control or a scaffold that avoids PTK off-target effects while retaining the core furan-2-yl(phenyl)methanone framework for other modifications.
- [1] Zheng, F.L.; Ban, S.R.; Feng, X.E.; Zhao, C.X.; Lin, W.; Li, Q.S. Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. Molecules 2011, 16, 4897-4911. View Source
